Baralyme
Description
Structure
2D Structure
Properties
CAS No. |
39288-81-8 |
|---|---|
Molecular Formula |
BaCaH5KO5 |
Molecular Weight |
301.54 g/mol |
IUPAC Name |
calcium;potassium;barium(2+);pentahydroxide |
InChI |
InChI=1S/Ba.Ca.K.5H2O/h;;;5*1H2/q2*+2;+1;;;;;/p-5 |
InChI Key |
ZPGKBYMJBZKMAM-UHFFFAOYSA-I |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Ca+2].[Ba+2] |
Other CAS No. |
39288-81-8 |
Synonyms |
Baralyme |
Origin of Product |
United States |
Chemical Composition and Granular Formulation of Baralyme
Identification of Core Chemical Constituents: Calcium Hydroxide (B78521) and Barium Hydroxide Octahydrate
The fundamental chemical composition of Baralyme centers on a mixture of calcium hydroxide and barium hydroxide octahydrate. Studies and descriptions of this compound consistently identify these two compounds as the primary constituents. Calcium hydroxide (Ca(OH)₂) typically constitutes the majority of the mixture, often cited as approximately 80% by weight. dtic.milwikipedia.orgdbpedia.orgcambridge.org Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is the other significant component, generally present at around 20% by weight. dtic.milwikipedia.orgdbpedia.orgcambridge.org This specific combination distinguishes this compound from other CO₂ absorbents like soda lime, which primarily contains calcium hydroxide and sodium hydroxide. cambridge.orgwikipedia.org
Role of Water Content and Hydration State in the Absorbent's Chemical Reactivity
Water content is a crucial element in the chemical reactivity of this compound for CO₂ absorption. The absorption process involves a chemical reaction that requires the presence of water to proceed effectively. cambridge.org The hydration state of this compound directly impacts its capacity to absorb CO₂ and its potential for chemical interactions with other compounds, such as volatile anesthetics. cambridge.orgjvsmedicscorner.comnih.goveakinrespiratory.comidexlab.comapsf.org Typical water content in fresh this compound has been reported to be in the range of 13-15% or 14-19% by weight. dtic.milcambridge.orgidexlab.comapsf.org A notable aspect of this compound's formulation is that some of its water content is chemically bound within the crystal structure of barium hydroxide octahydrate. Maintaining an adequate level of hydration is essential for optimal CO₂ absorption performance and to mitigate undesirable chemical reactions. jvsmedicscorner.comeakinrespiratory.comidexlab.comapsf.org Studies have demonstrated a clear relationship between water content and chemical reactivity, showing that decreased hydration can significantly alter the reaction pathways and products. jvsmedicscorner.comeakinrespiratory.comidexlab.comapsf.orgresearchgate.net
Influence of Minor Additives on Granule Integrity and Chemical Performance
Approximate Chemical Composition of this compound (Weight %)
| Component | Approximate Percentage (%) |
| Calcium Hydroxide (Ca(OH)₂) | 80 |
| Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) | 20 |
| Potassium Hydroxide (KOH) | 3-5 or 4.6 |
| Water (H₂O) | 13-19 |
| Minor Additives (e.g., Silicates) | Trace |
Note: Percentages may vary slightly based on specific formulations and sources. dtic.milcambridge.orggoogle.com
Fundamental Chemical Mechanisms of Carbon Dioxide Absorption by Baralyme
Primary Exothermic Acid-Base Reactions of Carbon Dioxide with Hydroxide (B78521) Components
The fundamental reactions involve carbon dioxide acting as a weak acid when dissolved in the moisture present in the Baralyme granules, reacting with the strong bases calcium hydroxide and barium hydroxide. These reactions are exothermic, releasing heat. The initial step involves the dissolution of CO₂ in water within the absorbent granules to form carbonic acid (H₂CO₃).
CO₂ (g) + H₂O (l) → H₂CO₃ (aq)
Subsequently, the carbonic acid reacts with the hydroxide bases present in this compound.
Stepwise Reaction Pathways Involving Calcium Hydroxide and Barium Hydroxide
The absorption of CO₂ proceeds through stepwise reactions with the main components, calcium hydroxide and barium hydroxide. The reaction with calcium hydroxide, the primary component of this compound, is a key step.
This reaction shows the formation of solid calcium carbonate and water.
Similarly, barium hydroxide also reacts with carbon dioxide to form barium carbonate and water.
Ba(OH)₂ (s) + CO₂ (g) → BaCO₃ (s) + H₂O (l)
In the case of barium hydroxide octahydrate, a component of this compound, the water of hydration is released during the reaction with CO₂.
Ba(OH)₂·8H₂O (s) + CO₂ (g) → BaCO₃ (s) + 9H₂O (l)
These reactions illustrate the conversion of the metal hydroxides into their corresponding carbonates, with the production of water.
Catalytic Role of Potassium Hydroxide in Carbon Dioxide Absorption Kinetics
Potassium hydroxide (KOH), present in this compound in smaller quantities, acts as a strong base and plays a catalytic role in the absorption process. KOH reacts rapidly with carbon dioxide to form potassium carbonate (K₂CO₃).
2KOH (s) + CO₂ (g) → K₂CO₃ (s) + H₂O (l)
The potassium carbonate then further reacts with the calcium hydroxide and barium hydroxide, facilitating their reaction with CO₂ and regenerating potassium hydroxide. This regeneration allows a smaller amount of KOH to process a larger amount of CO₂, effectively increasing the rate of CO₂ absorption. This catalytic action contributes to the efficiency of this compound as a CO₂ absorbent.
Thermochemical Aspects of the Absorption Process: Heat Generation as a Reaction Product
The chemical reactions involved in the absorption of carbon dioxide by this compound are exothermic, meaning they release heat. This heat generation is a direct consequence of the neutralization reactions between the acidic carbon dioxide (or carbonic acid) and the basic hydroxides. The amount of heat generated can be significant.
Research findings indicate that the temperature increase during CO₂ absorption is influenced by factors such as gas flow rate. Higher temperatures have been observed at lower fresh gas flow rates, which is attributed to increased contact time between the CO₂ and the absorbent granules, allowing more chemical reaction to occur. Mean maximum temperatures of 44.5 °C at a fresh gas flow rate of 3 liters per minute and 41.5 °C at 5 liters per minute have been reported in studies involving this compound. The exothermic nature of the reaction is a characteristic property of the CO₂ absorption process by alkaline earth metal hydroxides.
Resultant Chemical Byproducts of Carbon Dioxide Neutralization: Carbonates and Water
Table 1: Main Chemical Reactions in this compound CO₂ Absorption
| Reactants | Products | Notes |
| CO₂ (g) + H₂O (l) | H₂CO₃ (aq) | Initial dissolution and carbonic acid formation |
| Ca(OH)₂ (s) + CO₂ (g) | CaCO₃ (s) + H₂O (l) | Primary absorption by calcium hydroxide |
| Ba(OH)₂ (s) + CO₂ (g) | BaCO₃ (s) + H₂O (l) | Absorption by barium hydroxide |
| Ba(OH)₂·8H₂O (s) + CO₂ (g) | BaCO₃ (s) + 9H₂O (l) | Absorption by barium hydroxide octahydrate |
| 2KOH (s) + CO₂ (g) | K₂CO₃ (s) + H₂O (l) | Catalytic reaction with potassium hydroxide |
| K₂CO₃ (s) + Ca(OH)₂ (s) → CaCO₃ (s) + 2KOH (s) | Regeneration of potassium hydroxide |
Table 2: Approximate Composition of this compound
| Component | Approximate Weight Percentage |
| Calcium Hydroxide | 80% |
| Barium Hydroxide Octahydrate | 20% |
| Potassium Hydroxide | Trace (e.g., 4.6%) |
| Water | 13-15% (hydration state) |
| Moisture-retaining indicator | Trace |
Chemical Degradation Pathways and Unintended Byproduct Formation with Halogenated Organic Compounds
General Principles of Baralyme's Interaction with Halogenated Volatile Compounds
The chemical reactivity of this compound is primarily driven by its composition of strong bases, including barium hydroxide (B78521), calcium hydroxide, and potassium hydroxide. nih.govresearchgate.net These bases can interact with halogenated volatile anesthetics, which are acidic, leading to degradation of the anesthetic agent. nih.gov The presence of potassium hydroxide (KOH), a particularly strong base, significantly enhances this degradation process. jvsmedicscorner.com Consequently, this compound has been shown to cause more extensive anesthetic degradation compared to absorbents like soda lime, which typically contains a lower concentration of strong bases. jvsmedicscorner.com
This degradation can result in the formation of several byproducts, most notably carbon monoxide (CO) from agents like desflurane (B1195063), enflurane (B1671288), and isoflurane (B1672236), and a vinyl ether known as Compound A from sevoflurane (B116992). jvsmedicscorner.com The specific byproducts formed and the rate of their formation are dependent on several factors, including the specific anesthetic agent used, the water content of the this compound, and the temperature of the system. apsf.org
Mechanisms of Carbon Monoxide (CO) Generation
The degradation of certain halogenated anesthetics by this compound can produce significant quantities of carbon monoxide, particularly when the absorbent is desiccated. jvsmedicscorner.com The anesthetics most prone to this reaction are desflurane, enflurane, and isoflurane. jvsmedicscorner.comnih.gov
The formation of CO is initiated by a base-catalyzed reaction. The strong alkali hydroxides (e.g., KOH) in this compound facilitate the abstraction of a proton from the anesthetic molecule. nih.govnih.gov This creates an unstable carbanion intermediate. nih.gov In the absence of sufficient water, this carbanion decomposes. One proposed pathway involves the decomposition of the carbanion to form a difluorocarbene intermediate. This highly reactive species subsequently reacts with residual water or hydroxide ions within the absorbent to ultimately form CO. nih.govresearchgate.net The catalytic role of the strong bases is crucial; proton abstraction is more significant with potassium hydroxide than with sodium hydroxide, which helps explain why this compound can produce more CO than soda lime under similar conditions. nih.gov
The water content of this compound is the most critical factor influencing CO production. apsf.org Significant CO formation occurs only when the absorbent is desiccated (dry) or partially desiccated. jvsmedicscorner.com In its normal, hydrated state (containing around 13-15% water), this compound does not produce appreciable amounts of CO. apsf.org Water plays a protective role by reprotonating the carbanion intermediate formed during the initial base-catalyzed reaction, thereby regenerating the original anesthetic and preventing its decomposition into CO. nih.govresearchgate.net
When this compound loses its water of hydration, this protective pathway is eliminated, allowing the degradation to proceed. nih.gov Research has demonstrated a clear inverse relationship between water content and CO generation. nih.gov For instance, in one study, desiccated this compound interacting with desflurane produced CO concentrations of 10,700 parts per million (ppm), whereas rehydration to a 13% water content reduced CO formation to less than 100 ppm. Even partial dehydration can lead to significant CO production; this compound containing only 1.6% water has been shown to produce high levels of CO. apsf.org It is only when the water content is maintained above a critical threshold (approximately 9.7%) that CO generation is effectively prevented. apsf.org
CO Production from Desflurane and this compound at Varying Water Content
| This compound Water Content | Peak Carbon Monoxide (CO) Concentration (ppm) | Reference |
|---|---|---|
| Desiccated (0% water) | 10,700 | apsf.org |
| 1.6% water | Up to 14,800 | apsf.org |
| 9.5% - 9.7% water | No CO Produced | apsf.org |
| 13% water (Standard) | <100 | apsf.org |
An increase in the temperature of the this compound absorbent can increase the rate of CO production. apsf.org The chemical reactions involved in both carbon dioxide absorption and anesthetic degradation are exothermic, meaning they release heat. nih.gov This can lead to a rise in the temperature of the absorbent canister, which in turn can accelerate the degradation of the anesthetic and the formation of CO. nih.gov Studies have documented that desiccated this compound reacting with agents like desflurane can reach temperatures of approximately 100°C. nih.gov
However, while temperature is a contributing factor, its influence is considered far less significant than that of absorbent desiccation. apsf.org Some research indicates that clinically relevant CO concentrations may not occur until the absorbent temperature surpasses 80°C. nih.gov Other studies have found that high CO production can occur without a significant rise in temperature, suggesting that temperature alone is a poor predictor of CO formation. nih.govresearchgate.net
The molecular structure of the halogenated anesthetic is a key determinant of its potential to produce CO. nih.gov A difluoromethoxy group (-OCHF₂) is a structural requirement for the degradation pathway that leads to significant CO formation. nih.gov Anesthetics containing this moiety, such as desflurane, enflurane, and isoflurane, are readily degraded to CO by dry this compound. nih.gov
The general order of CO production among these agents is: desflurane ≥ enflurane > isoflurane. nih.gov In contrast, anesthetics that lack the difluoromethoxy group, such as sevoflurane (which has a monofluoromethyl ether) and halothane (B1672932) (an alkane), produce negligible amounts of CO under the same conditions. nih.gov The mechanism involves the initial base-catalyzed abstraction of the proton from the difluoromethoxy carbon, a step that does not occur in agents like sevoflurane. nih.gov
Peak CO Production by Anesthetic Agent with Desiccated Absorbents
| Anesthetic Agent | Chemical Moiety | Peak CO Concentration (ppm) with Dry Sodalime* | Reference |
|---|---|---|---|
| Desflurane | Difluoromethoxy | 14,262 | nih.gov |
| Enflurane | Difluoromethoxy | 10,654 | nih.gov |
| Isoflurane | Difluoromethoxy | 2,512 | nih.gov |
| Sevoflurane | Monofluoromethyl | Small concentrations | nih.gov |
| Halothane | Alkane | Small concentrations | nih.gov |
*Data from desiccated sodalime is presented as a proxy; this compound is known to produce even higher amounts of CO under similar conditions. nih.gov
Mechanisms of Compound A Formation
This compound also catalyzes the degradation of the anesthetic sevoflurane to produce fluoromethyl-2,2-difluoro-1-(trifluoromethyl) vinyl ether, known as Compound A. nih.govnih.gov This reaction, an alkaline dehydrofluorination, involves the extraction of an acidic proton from the sevoflurane molecule by the strong bases present in the absorbent. nih.govresearchgate.net
Unlike CO production, the formation of Compound A can occur with both normally hydrated and desiccated this compound. jvsmedicscorner.com Several factors influence the concentration of Compound A, including increased absorbent temperature, higher sevoflurane concentration, and lower fresh gas flow rates. jvsmedicscorner.com
The effect of this compound dehydration on Compound A levels is notably different from its effect on CO. While dehydration is a prerequisite for significant CO production, dehydration of this compound can lead to a five- to ten-fold increase in the concentration of Compound A. nih.govnih.gov This is because desiccated this compound not only increases the degradation of sevoflurane to Compound A but also degrades Compound A itself. nih.gov The resulting concentration is a balance between these two processes. With this compound, the rate of formation appears to outpace the rate of degradation upon dehydration, leading to higher net concentrations. nih.govopenanesthesiajournal.com The rate of sevoflurane disappearance in this compound is greater at higher temperatures and lower water concentrations. researchgate.net
Chemical Reactions and Pathways Leading to the Vinyl Ether, Compound A (CF₂=C(CF₃)OCH₂F)
The interaction between this compound and the inhaled anesthetic sevoflurane can result in the formation of a vinyl ether known as Compound A (fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether). The primary chemical pathway for the formation of Compound A is an elimination reaction involving sevoflurane in the presence of the strong bases contained within this compound.
The reaction is initiated by the abstraction of a proton from the sevoflurane molecule by the hydroxide ions present in the absorbent. This is followed by the elimination of a fluoride (B91410) ion, leading to the formation of the double bond characteristic of the vinyl ether structure of Compound A. This dehydrofluorination reaction is a critical step in the degradation of sevoflurane within the anesthetic circuit when this compound is used. The rate of this degradation has been found to be approximately four times greater with this compound compared to soda lime. nih.gov
Role of Absorbent Temperature in Compound A Yield and Reaction Rate
The temperature of the this compound absorbent is a critical factor influencing both the rate of Compound A formation and the total yield. The degradation of sevoflurane is an exothermic process, and the heat generated can lead to a significant increase in the temperature of the absorbent canister.
Research has demonstrated a direct correlation between the temperature of the CO2 absorbent and the rate of sevoflurane degradation. nih.govnih.gov As the temperature of the this compound increases, the rate of the elimination reaction that produces Compound A also increases. nih.gov Studies have shown that with desiccated this compound, temperatures can reach levels that significantly accelerate the degradation process. For instance, with 1.5 MAC sevoflurane, temperatures have been recorded to increase to over 200°C. nih.gov This temperature-dependent acceleration of the reaction can lead to higher concentrations of Compound A in the anesthetic circuit. One study found that a 56% degradation of sevoflurane occurred in one hour at 60°C, compared to 13% at 40°C. researchgate.net
Table 1: Effect of Temperature on Sevoflurane Disappearance Rate in this compound
This table illustrates the relationship between the temperature of this compound and the rate at which sevoflurane is degraded.
| Temperature (°C) | Sevoflurane Half-Life (minutes) |
|---|---|
| 22 | 180 |
| 37 | 30 |
Data derived from in vitro studies on the disappearance of sevoflurane in the presence of this compound.
Catalytic Influence of Strong Bases on Compound A Genesis
The presence of strong bases, specifically potassium hydroxide (KOH) and sodium hydroxide (NaOH), in the formulation of this compound plays a crucial catalytic role in the formation of Compound A. jvsmedicscorner.com These strong bases are the primary determinants of the degradation of sevoflurane. jvsmedicscorner.com this compound contains a higher concentration of potassium hydroxide compared to traditional soda lime, which contributes to its greater propensity for causing anesthetic degradation. jvsmedicscorner.com
The hydroxide ions from these strong bases act as catalysts in the dehydrofluorination of sevoflurane. By facilitating the removal of a proton, they lower the activation energy required for the elimination of hydrogen fluoride, thereby accelerating the formation of Compound A. The higher the concentration of these monovalent bases, the greater the potential for Compound A production.
Formation of Other Minor Chemical Degradation Products (e.g., Formaldehyde (B43269), Methanol (B129727), Formate)
In addition to Compound A, the degradation of sevoflurane in the presence of desiccated this compound can lead to the formation of other minor byproducts, including formaldehyde and methanol. researchgate.net The reaction of sevoflurane with dry soda lime, which shares chemical similarities with this compound, has been shown to produce these compounds. researchgate.net In some instances, formic acid may also be generated. researchgate.net The formation of these substances is more pronounced when the absorbent is desiccated. researchgate.net
One study identified the presence of methanol and formaldehyde when sevoflurane was passed through dry soda lime containing KOH. researchgate.net The quantities of these byproducts were significantly lower with fresh, moist absorbent. researchgate.net
Investigation of Exothermic Chemical Reactions and Thermal Runaway Phenomena During Degradation Processes
The chemical degradation of halogenated anesthetics, particularly sevoflurane, by desiccated this compound is a highly exothermic process. nih.gov This can lead to a rapid and significant increase in the temperature within the absorbent canister, a phenomenon that can escalate to thermal runaway and, in rare cases, result in fires within the anesthetic circuit. nih.gov
Studies have documented that the interaction of sevoflurane with desiccated this compound can generate extreme heat, with temperatures exceeding 200°C. nih.gov In some experiments, this has led to visible flames in the anesthetic circuit. nih.gov The conditions that favor such extreme reactions include a completely desiccated absorbent and the continuous flow of the anesthetic agent. The heat generated by the initial degradation reaction accelerates further degradation, creating a dangerous positive feedback loop that characterizes thermal runaway. While the degradation of other volatile anesthetics like desflurane and isoflurane with desiccated this compound is also exothermic, the temperature increases are generally less severe than those observed with sevoflurane. nih.gov For example, with desflurane and isoflurane, peak temperatures of approximately 100°C have been recorded. nih.gov
Table 2: Peak Temperatures Reached with Volatile Anesthetics and Desiccated this compound
This table shows the peak temperatures recorded during the interaction of different volatile anesthetics with desiccated this compound.
| Anesthetic Agent | Concentration (MAC) | Peak Temperature (°C) |
|---|---|---|
| Desflurane | 1.5 | ~100 |
| Desflurane | 3.0 | ~100 |
| Isoflurane | 1.5 | ~100 |
| Isoflurane | 3.0 | ~100 |
| Sevoflurane | 1.5 | >200 |
Data from studies investigating the risk of fire with desiccated absorbents.
Factors Influencing Chemical Degradation and Absorbent Performance in Controlled Environments
The Role of Absorbent Moisture Content in Modulating Degradation Product Profiles
The moisture content of Baralyme plays a critical role in its chemical reactivity and the profile of degradation products formed, particularly in the presence of volatile anesthetics. This compound is a mixture of calcium hydroxide (B78521) (Ca(OH)₂) and barium hydroxide (Ba(OH)₂), and its ability to absorb carbon dioxide is dependent on the presence of water.
Desiccation, or the loss of this water content, dramatically alters the chemical reactions that occur within the absorbent canister. When this compound becomes desiccated, its interaction with certain volatile anesthetics, such as desflurane (B1195063), enflurane (B1671288), and isoflurane (B1672236), can lead to the significant production of carbon monoxide (CO). apsf.org This is in stark contrast to normally hydrated this compound, which does not produce significant amounts of CO. apsf.org
Research has demonstrated a clear correlation between the degree of this compound desiccation and the amount of carbon monoxide generated. For instance, completely dry this compound produces substantially more CO than partially dried or normally hydrated this compound. apsf.org One study found that while this compound containing 9.5% water produced no carbon monoxide, this compound with only 1.6% water generated high peak levels of CO when exposed to desflurane, enflurane, and isoflurane. apsf.org This underscores the critical role of water in preventing the degradation of these anesthetics to carbon monoxide.
The desiccation of this compound can occur if a continuous flow of dry gas, such as oxygen, passes through the absorbent for an extended period, for instance, over a weekend. apsf.org This situation increases the risk of significant carbon monoxide production during subsequent anesthetic administration.
Effects of Temperature Gradients within the Absorbent Bed on Reaction Rates and Product Distribution
The chemical reaction between carbon dioxide and the hydroxide components of this compound is an exothermic process, meaning it releases heat. This can lead to the development of temperature gradients within the absorbent bed, with higher temperatures typically found in the areas of greatest chemical activity.
Increased temperatures within the this compound canister can accelerate the degradation of volatile anesthetics. Studies have shown that higher temperatures, in conjunction with absorbent desiccation, lead to increased production of carbon monoxide. apsf.org For example, dry this compound at 45°C produced higher peak levels of carbon monoxide from desflurane, enflurane, and isoflurane compared to lower temperatures. apsf.org
In extreme cases of desiccation, the heat generated from the reaction of sevoflurane (B116992) with this compound has been reported to cause dangerously high temperatures, even exceeding 150-200°C. youtube.com This extreme heat not only increases the degradation of the anesthetic agent but also poses a risk of fire and explosion within the breathing circuit. youtube.comapsf.org The combination of high temperatures, a desiccated strong base absorbent like this compound, and a volatile anesthetic creates a hazardous environment. youtube.com
Influence of Halogenated Compound Concentration on Degradation Product Yields
The concentration of the halogenated anesthetic agent also influences the yield of degradation products when interacting with this compound. Higher concentrations of certain volatile anesthetics can lead to a greater production of toxic compounds.
For instance, the formation of Compound A, a nephrotoxic degradation product of sevoflurane, is influenced by the concentration of the anesthetic. youtube.com While this compound's role in Compound A formation is also significant, higher sevoflurane concentrations contribute to increased production. youtube.com
Similarly, the concentration of anesthetics like desflurane and enflurane impacts the amount of carbon monoxide produced in the presence of desiccated this compound. apsf.org Research has shown that clinically relevant concentrations of these anesthetics can lead to substantial CO production when the absorbent is dry. apsf.org
Comparative Chemical Stability and Degradation Profile of this compound Versus Other Absorbent Formulations (e.g., Soda Lime, Alkali-Free Absorbents)
When compared to other carbon dioxide absorbents, this compound exhibits a significantly higher potential for chemical degradation and the formation of toxic byproducts, particularly when desiccated.
This compound vs. Soda Lime:
Both this compound and traditional soda lime (containing sodium hydroxide and potassium hydroxide) can produce carbon monoxide from the degradation of desflurane, enflurane, and isoflurane when desiccated. However, studies have consistently shown that this compound produces significantly more carbon monoxide than soda lime under the same conditions of desiccation and temperature. apsf.orgmercurymed.com The presence of barium hydroxide in this compound appears to contribute to this increased reactivity. apsf.orgresearchgate.net
This compound vs. Alkali-Free Absorbents:
Newer generations of carbon dioxide absorbents have been developed that are free of strong alkali bases like potassium hydroxide and sodium hydroxide. These "alkali-free" absorbents, such as those containing calcium hydroxide with a humectant like calcium chloride, exhibit a much safer degradation profile. mercurymed.com
Research has demonstrated that these newer formulations produce negligible, if any, carbon monoxide from the degradation of volatile anesthetics, even when desiccated. mercurymed.comresearchgate.net Similarly, the production of Compound A from sevoflurane is significantly lower with these advanced absorbents compared to this compound and traditional soda lime. mercurymed.comresearchgate.net Due to these safety concerns, this compound was withdrawn from the market. apsf.orgmhmedical.comclinicalgate.com
Table 1: Comparison of Carbon Monoxide Production by Different Absorbents (ppm)
| Anesthetic Agent | Dry this compound (45°C) | Dry Soda Lime (45°C) |
|---|---|---|
| Desflurane | High | Moderate |
| Enflurane | High | Moderate |
| Isoflurane | Moderate | Low |
This table provides a qualitative comparison based on available research findings. apsf.org
Table 2: Degradation Product Formation with Different Absorbent Types
| Absorbent Type | Primary Base | Strong Alkali Activators | Carbon Monoxide Production (Desiccated) | Compound A Production (with Sevoflurane) |
|---|---|---|---|---|
| This compound | Ca(OH)₂, Ba(OH)₂ | Yes | High | Yes |
| Traditional Soda Lime | Ca(OH)₂ | Yes (NaOH, KOH) | Moderate | Yes |
| Modern Soda Lime | Ca(OH)₂ | Yes (NaOH only) | Low | Yes |
| Alkali-Free Absorbents | Ca(OH)₂ | No | Negligible | Negligible |
This table summarizes the general degradation profiles of different absorbent formulations. mercurymed.comresearchgate.net
Methodologies for Chemical Analysis and Characterization of Baralyme and Its Degradation Byproducts
Development and Application of In Vitro Experimental Models for Simulating Gas-Absorbent Interactions
In vitro models are commonly employed to simulate the conditions within an anesthesia circuit and study the interactions between Baralyme and anesthetic gases. These models typically involve closed-chamber systems designed to mimic the flow of gases and the presence of the absorbent material. Key parameters manipulated and monitored in these setups include absorbent moisture content, temperature, and gas flow rates.
Studies have utilized in vitro setups to evaluate the efficiency of different CO₂ absorbents and their potential for degradation product formation under various conditions, including low-flow anesthesia. apsf.orgresearchgate.net These models often involve ventilating a simulated lung with a controlled flow of CO₂ and anesthetic agent through an absorbent canister, measuring the time required for the inspired CO₂ concentration to reach a certain level (e.g., 0.5%). apsf.orgresearchgate.netmercurymed.com
One in vitro study used an anesthesia machine to ventilate a 2 L breathing bag simulating a lung, with a controlled flow of CO₂ added to the expiratory limb. researchgate.netmercurymed.com Different absorbent brands, including those with varying compositions, were tested in refillable containers, and the time until the inspired CO₂ concentration reached 0.5% was measured to assess efficiency. researchgate.netmercurymed.com Another approach involved sealed vials containing desiccated this compound exposed to anesthetic agents to determine carbon monoxide formation under different hydration levels. nih.govresearchgate.net
Advanced Analytical Techniques for Identification and Quantification of Degradation Products (e.g., Gas Chromatography, Infrared Spectroscopy)
Gas chromatography (GC) and infrared (IR) spectroscopy are crucial analytical techniques for identifying and quantifying the degradation products formed from the interaction of anesthetic agents with CO₂ absorbents like this compound. oup.com
Gas chromatography, often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is widely used to separate and identify volatile degradation products such as carbon monoxide (CO), Compound A, formaldehyde (B43269), and methanol (B129727). oup.comoup.com GC-MS allows for the identification of unknown compounds based on their mass fragmentation patterns, while GC-FID is useful for quantifying known volatile organic compounds. oup.comlongdom.org Researchers have used GC to measure CO formation from the degradation of desflurane (B1195063), enflurane (B1671288), and isoflurane (B1672236) by desiccated absorbents. nih.goveakinrespiratory.com GC has also been employed to quantify sevoflurane (B116992) degradation products like Compound A in anesthesia circuits. idexlab.comnih.gov
Infrared spectroscopy can provide information about the functional groups present in degradation products. oup.com While GC-MS is often preferred for definitive identification of specific volatile compounds, IR spectroscopy can be a complementary technique, particularly for characterizing the chemical changes occurring within the absorbent material itself or for the quantitative analysis of certain compounds. researchgate.netnih.gov Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy has been explored for the qualitative and quantitative analysis of sevoflurane. nih.gov
Studies have directly measured degradation products in the inspiratory limb of anesthesia machines using portable gas chromatographs. openanesthesiajournal.com GC-MS has been used for the quantitative analysis of sevoflurane degradation products in patients undergoing low-flow anesthesia with this compound or soda lime. idexlab.comnih.gov
Laboratory Protocols for Assessing Carbon Dioxide Absorption Efficiency and Capacity
Laboratory protocols for assessing the CO₂ absorption efficiency and capacity of this compound and other absorbents are essential for understanding their performance. These protocols typically involve exposing a known quantity of the absorbent to a controlled flow of gas containing a specific concentration of CO₂ and measuring the absorbent's ability to remove CO₂ over time. dtic.mil
A common method involves using an in vitro setup that simulates an anesthesia breathing circuit. apsf.orgresearchgate.netmercurymed.com In such a setup, a simulated CO₂ load is introduced, and the absorbent's efficiency is determined by measuring the time it takes for the inspired CO₂ concentration to reach a predetermined breakthrough level, often 0.5%. apsf.orgresearchgate.netmercurymed.com The absorption capacity can be expressed as the total amount of CO₂ absorbed per unit weight or volume of the absorbent before breakthrough occurs. apsf.orgmercurymed.com
Standardized testing conditions are crucial for comparing the efficiency of different absorbents. apsf.orgmercurymed.com Parameters controlled in these tests include tidal volume, respiratory rate, fresh gas flow rate, and the concentration and flow rate of CO₂ supplied to the simulated lung. apsf.orgresearchgate.netmercurymed.com Some studies normalize the absorbent life to a standard quantity, such as hours per 100 g or minutes per 100 mL, to facilitate comparison between different products. apsf.orgmercurymed.com
The intrinsic efficiency of an absorbent can be determined by measuring the quantity of CO₂ absorbed per 100 g of material. apsf.org Simulating clinical conditions, including potential channeling of gases within the absorbent canister, is important for a meaningful assessment. apsf.org
Controlled Techniques for Manipulating and Characterizing Absorbent Hydration States (e.g., Desiccation Protocols, Rehydration Studies)
The hydration state of this compound significantly impacts its reactivity and the potential for degradation product formation. jvsmedicscorner.comeakinrespiratory.com Controlled techniques for manipulating and characterizing absorbent hydration are therefore critical in research.
Desiccation protocols typically involve exposing the absorbent to dry gas flows for extended periods to reduce its water content. jvsmedicscorner.com Studies have used methods such as flowing dry gas through absorbent samples for a specified duration (e.g., 24 hours or more) or drying to constant weight to achieve different levels of desiccation. nih.goveakinrespiratory.comresearchgate.net The water content of fresh this compound is typically around 13-15% by weight, and hazardous reactions can be triggered when moisture levels drop below a critical threshold, reported as <9.5% for this compound.
Rehydration studies investigate the potential to restore absorbent moisture content and mitigate the risks associated with desiccation. nih.gov Protocols for rehydration can involve exposing desiccated absorbent to water vapor under controlled conditions, such as humidification at a specific temperature and duration. For instance, exposing desiccated this compound to water vapor at 25°C for 24 hours has been shown to restore moisture content to 13%. Following rehydration, the CO₂ absorption capacity and the potential for degradation product formation are typically re-evaluated to assess the effectiveness of the rehydration process. nih.gov
Controlled techniques for manipulating hydration states allow researchers to study the influence of moisture content on CO and Compound A production. nih.goveakinrespiratory.com Studies have demonstrated that rehydration of desiccated this compound can significantly reduce or prevent the formation of carbon monoxide from anesthetic agents like desflurane. nih.goveakinrespiratory.com
| Absorbent State | CO Production (Desflurane) | Compound A (Sevoflurane) | Critical Threshold |
| Standard (13% water) | None | Minimal | |
| Partially dry (1.6% water) | 14,800 ppm | 208 ppm (2-hour avg) | |
| Fully dry | 20,000 ppm | 357 ppm (peak) | <9.5% water |
Table data based on information from Source .
Historical Chemical and Material Science Implications for Absorbent Design and Innovation
Influence of Baralyme's Chemical Instability on the Development of Next-Generation Carbon Dioxide Absorbent Formulations
This compound's chemical instability, especially its degradation when desiccated, was a major driver for the development of newer CO₂ absorbent formulations. jvsmedicscorner.comapsf.org When this compound dried out, the strong bases present, particularly KOH, catalyzed the degradation of volatile anesthetics such as sevoflurane (B116992), desflurane (B1195063), and isoflurane (B1672236). jvsmedicscorner.comapsf.org This degradation resulted in the formation of toxic byproducts, including Compound A (from sevoflurane) and carbon monoxide (CO) (from desflurane, enflurane (B1671288), and isoflurane). jvsmedicscorner.comapsf.org
Research highlighted that desiccated this compound produced significantly higher levels of CO compared to other absorbents like soda lime under similar conditions. nih.govekja.org For instance, desiccated this compound could generate up to 20,000 ppm of CO when exposed to desflurane, whereas fully hydrated this compound produced much lower concentrations. nih.gov The formation of Compound A from sevoflurane was also higher with this compound compared to soda lime. jvsmedicscorner.comresearchgate.net
The exothermic nature of the degradation reactions, particularly with sevoflurane and desiccated this compound, could lead to significant heat generation within the absorbent canister, in some cases resulting in temperatures exceeding 400°C, smoldering, melting of plastic components, and even fire or explosion in the breathing circuit. jvsmedicscorner.comclinicalgate.comresearchgate.net
These safety issues prompted a re-evaluation of absorbent composition. The understanding that strong bases like KOH and NaOH were the primary catalysts for these unwanted reactions led to the development of next-generation absorbents that minimized or eliminated these components. jvsmedicscorner.comnih.govresearchgate.net Newer formulations, such as those based primarily on calcium hydroxide (B78521) with minimal or no strong bases (e.g., Amsorb, Litholyme), were developed to mitigate the risks of anesthetic degradation and toxic byproduct formation, even when desiccated. clinicalgate.comnih.govresearchgate.netapsf.org
Data illustrating the difference in CO production between this compound and other absorbents can be seen in the table below, which highlights the impact of absorbent type and hydration on CO generation. nih.gov
| Absorbent | % KOH/NaOH | Peak CO (ppm) when fully desiccated (with Desflurane) |
| This compound® | 4.6/0 | ~20,000 |
| Classic Soda lime | 2.6/1.3 | ~2,500 |
| New Soda Lime (post-2000) | 0/2.6 | Much lower than classic soda lime |
| CaOH | 0/0 | ~525 |
| Amsorb® | 0/0 | 0 |
| Litholyme | 0/0 | Low |
Note: Data is approximate and can vary based on specific experimental conditions and anesthetic agent used. nih.gov
Advancements in Absorbent Chemical Engineering Driven by Research into this compound's Properties and Reactivity
Research into this compound's properties and reactivity significantly influenced advancements in absorbent chemical engineering. The issues of anesthetic degradation and heat generation underscored the need for a deeper understanding of the chemical interactions occurring within the absorbent matrix.
Studies focused on identifying the specific components in this compound responsible for the adverse reactions. It was determined that the presence of strong monovalent bases (KOH and NaOH) was the primary factor driving the degradation of volatile anesthetics. jvsmedicscorner.comapsf.org This understanding directly informed the design of new absorbents, leading to the development of formulations that excluded or significantly reduced the concentration of these strong bases. clinicalgate.comresearchgate.net
Furthermore, investigations into the role of water content in this compound's reactivity provided crucial insights. It was found that desiccation dramatically increased the rate of anesthetic degradation and the potential for exothermic reactions and fire. jvsmedicscorner.comresearchgate.netnih.gov This led to research into developing absorbents with improved moisture retention properties or incorporating indicators that clearly signal the hydration state of the absorbent. apsf.org
The physical form and structure of absorbent granules were also areas of investigation influenced by the performance of this compound and soda lime. Factors such as granule size, shape, and porosity affect the efficiency of CO₂ absorption and the potential for channeling, which can reduce the effective contact time between the gas and the absorbent. slideshare.net While not unique to this compound, the drive for improved performance and safety in absorbent technology spurred continued research into optimizing these physical characteristics through chemical engineering principles.
The development of absorbents with alternative chemistries, such as those based on lithium hydroxide (LiOH) or calcium chloride (CaCl₂), can also be seen as an advancement partly driven by the need to overcome the limitations and hazards associated with traditional formulations like this compound and soda lime. clinicalgate.comapsf.org
Theoretical Frameworks for Predicting and Mitigating Unwanted Chemical Reactions in Absorbent Technologies
The challenges posed by this compound's reactivity spurred the development and application of theoretical frameworks to predict and mitigate unwanted chemical reactions in absorbent technologies. Understanding the complex reaction pathways involved in CO₂ absorption and anesthetic degradation requires detailed chemical kinetics and thermodynamic analysis.
Theoretical studies, including computational chemistry methods, have been employed to investigate the mechanisms of anesthetic degradation catalyzed by strong bases. These studies aim to identify the intermediate species and transition states involved in the reactions, providing insights into why certain bases are more reactive than others and how their presence influences the formation of byproducts like Compound A and CO. chemrxiv.orgacs.org
Predictive models are being developed to forecast the performance and potential reactivity of new absorbent formulations based on their chemical composition and physical properties. These models can help in screening candidate materials and optimizing formulations to minimize the risk of unwanted reactions. chemrxiv.orgacs.orgosti.gov For example, theoretical approaches are used to calculate reaction equilibrium constants and predict speciation in complex multi-component absorbent systems. chemrxiv.org
Mitigation strategies are also informed by theoretical frameworks. Understanding the factors that promote desiccation and the conditions under which degradation reactions are favored allows for the development of strategies to prevent these scenarios. This includes optimizing absorbent canister design to minimize gas channeling and improve water retention, as well as implementing protocols for monitoring absorbent hydration and replacement. slideshare.netapsf.org
Furthermore, research into catalyst deactivation and mitigation strategies in other chemical processes, such as those involving adsorption and reaction, can provide valuable theoretical insights applicable to CO₂ absorbent technologies. solubilityofthings.com Principles related to preventing catalyst poisoning and managing reaction conditions to favor desired pathways are relevant to minimizing unwanted degradation in absorbents. solubilityofthings.combu.edu
Q & A
Q. What experimental methodologies are commonly used to study Baralyme's interaction with volatile anesthetics like desflurane?
Researchers typically employ in vitro closed-chamber systems to simulate anesthesia circuit conditions, measuring carbon monoxide (CO) formation via gas chromatography or infrared spectroscopy. In vivo studies in animal models (e.g., swine) monitor CO hemoglobin (COHb) levels and anesthetic degradation products in real time . Key parameters include absorbent moisture content, temperature, and gas flow rates. Control experiments often compare fresh vs. desiccated this compound to isolate moisture effects.
Q. How does this compound's moisture content influence its capacity to degrade desflurane into CO?
Desiccated this compound (0% moisture) generates CO concentrations exceeding 2,500 ppm within minutes of exposure to desflurane. Rehydration to 1.3% moisture reduces CO by ~50%, while 13% moisture (fully hydrated) suppresses CO to near-undetectable levels (<180 ppm). This inverse relationship is attributed to water's role in mitigating alkaline degradation pathways . Standard protocols recommend maintaining ≥10% moisture to prevent CO formation.
Q. What are the primary degradation products of desflurane in the presence of this compound, and how are they quantified?
The main toxic byproduct is CO, measured using gas analyzers calibrated to OSHA standards. Compound A (a nephrotoxic trifluoromethyl ether) is also detected at lower concentrations (20–40 ppm) via mass spectrometry. Degradation kinetics are influenced by absorbent temperature (peaking at 45–47°C) and anesthetic concentration .
Advanced Research Questions
Q. How do contradictory findings on Compound A formation in this compound vs. soda lime inform experimental design?
While both absorbents produce Compound A, this compound generates higher peak concentrations (32.0 ± 2.3 ppm vs. 23.6 ± 2.9 ppm for soda lime). However, long-term (>10 hr) degradation profiles show no statistical difference, suggesting temporal factors may reconcile discrepancies. Researchers must standardize flow rates (e.g., 3 L/min) and monitor absorbent temperature to control variables .
Q. What methodological challenges arise when replicating this compound's CO formation in clinical vs. laboratory settings?
Clinical studies face confounding variables like patient COHb baseline variability and co-administered gases (e.g., nitrous oxide). Laboratory models using closed systems may overestimate CO accumulation due to lack of gas scavenging. Advanced protocols incorporate real-time CO monitoring in both settings and use computational models to extrapolate in vitro data to human exposures .
Q. How does this compound compare to next-generation absorbents like Amsorb® in terms of anesthetic stability and safety?
Amsorb® eliminates CO formation entirely due to its lack of strong bases (e.g., KOH). In contrast, desiccated this compound produces COHb levels up to 37% in swine models. Researchers evaluating absorbents must prioritize metrics such as CO/Compound A yield, absorbent longevity, and thermal stability during prolonged anesthesia .
Q. What statistical approaches are optimal for analyzing time-dependent CO concentration data in this compound studies?
Nonlinear regression models (e.g., Michaelis-Menten kinetics) effectively describe CO formation rates, while repeated-measures ANOVA identifies differences between hydration states. For small-sample in vivo studies, non-parametric tests (e.g., Wilcoxon signed-rank) adjust for non-normal distributions .
Methodological Guidance
Q. How can researchers ensure reproducibility in studies involving this compound's rehydration?
- Standardize hydration protocols: Use gravimetric methods to add precise water volumes (e.g., 1.3% or 13% w/w).
- Validate moisture content via Karl Fischer titration pre-experiment.
- Report ambient humidity and temperature during testing to account for environmental absorption .
Q. What controls are essential when designing experiments on this compound's CO formation?
- Negative controls: Fresh, hydrated this compound with no anesthetic exposure.
- Positive controls: Desiccated this compound with known CO yield (e.g., 2,500 ppm for desflurane).
- Cross-absorbent comparisons: Include soda lime or Amsorb® to contextualize results .
Tables for Key Data
| Parameter | This compound (Desiccated) | This compound (13% Hydrated) | Soda Lime | Amsorb® |
|---|---|---|---|---|
| Max CO (ppm) | 2,500 | <180 | 1,200 | 0 |
| Compound A (ppm) | 32.0 ± 2.3 | ND | 23.6 ± 2.9 | ND |
| Peak Temperature (°C) | 46.9 ± 0.6 | 45.6 ± 0.6 | 45.6 ± 0.6 | 44.0 |
| COHb Increase (%) | 37 ± 14 | <5 | 25 ± 8 | 0 |
ND = Not detected; Data synthesized from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
